1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one

Description

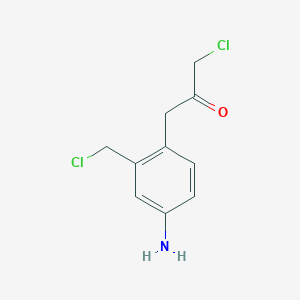

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring a chloromethyl substituent at the 2-position of the phenyl ring and a 3-chloropropan-2-one moiety. For instance, intermediates like 1-[4-amino-2-(3-phenylpropanoyl)phenoxy]-3-chloropropan-2-yl (rac-7) () share functional similarities, such as amino and chlorinated ketone groups, and are resolved enzymatically for chiral synthesis . This suggests that the target compound may serve as a precursor for bioactive molecules or catalysts, though further experimental validation is required.

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

1-[4-amino-2-(chloromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6,13H2 |

InChI Key |

VIPUSFGKKIOZGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CCl)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chloromethylation of 4-aminoacetophenone followed by a subsequent reaction with a chlorinating agent to introduce the second chlorine atom. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Chloromethyl-Substituted Aromatic Ketones

Compounds with chloromethylphenyl groups and ketone functionalities are prevalent in synthetic chemistry. For example:

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) : Synthesized as a white solid (m.p. 137.3–138.5°C) via Ru(II)-catalyzed methods, this derivative emphasizes the role of chloromethyl groups in stabilizing electrophilic intermediates during catalytic cycles .

- 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: Crystallographic studies reveal planar conformations in such ketones, with sulfur and halogen atoms influencing molecular packing .

Key Differences :

Amino-Functionalized Chlorinated Compounds

Amino-chlorinated hybrids are critical in drug discovery. For example:

- rac-7 (): Resolved via lipase-catalyzed hydrolysis to yield chiral chlorohydrins (>99% enantiomeric excess). This highlights the stereochemical versatility of chlorinated ketones with amino groups .

- 1-[[(Chloromethyl)phenyl]methyl]-5-R-6-thiophenyl pyrimidines (): These nucleosides demonstrate the utility of chloromethyl groups in constructing bioactive heterocycles, albeit without amino substituents .

Key Similarity :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.